2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyrazole-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine with an appropriate diketone.
Formation of the piperidine ring: This can be synthesized via a Mannich reaction involving an amine, formaldehyde, and a ketone.
Coupling of the benzo[d][1,3]dioxole and pyrazole-substituted piperidine: This step involves the formation of an amide bond between the two moieties using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst can be used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or activating their function.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Similar benzo[d][1,3]dioxole moiety but different functional groups.
1-(1,3-benzodioxol-5-yl)-2-propanol: Similar benzo[d][1,3]dioxole moiety but different side chains.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is unique due to its combination of a benzo[d][1,3]dioxole moiety and a pyrazole-substituted piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-8-17(21-20-12)22-6-4-14(5-7-22)19-18(23)10-13-2-3-15-16(9-13)25-11-24-15/h2-3,8-9,14H,4-7,10-11H2,1H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBVIWAVMSPYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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